

Applications of 2-Morpholinoacetaldehyde in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

Cat. No.: B1332701

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Introduction

2-Morpholinoacetaldehyde is a versatile bifunctional molecule that has emerged as a valuable building block in the field of medicinal chemistry. Its structure, featuring a reactive aldehyde group and a morpholine ring, allows for its incorporation into a diverse range of complex molecular architectures. The morpholine moiety is a well-established pharmacophore known to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. The aldehyde functionality, on the other hand, provides a convenient handle for various chemical transformations, most notably reductive amination, to introduce the morpholinoethyl group into bioactive molecules. This document provides detailed application notes and experimental protocols for the use of **2-morpholinoacetaldehyde** in the synthesis of compounds with significant therapeutic potential, including anticancer agents and kinase inhibitors.

Application Note 1: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives as Anticancer Agents

Derivatives of 2-morpholino-4-anilinoquinoline have demonstrated significant cytotoxic activity against various cancer cell lines. The morpholine group is introduced into the quinoline scaffold at the 2-position, and various substituted anilines are appended at the 4-position to modulate the biological activity. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-morpholino-4-anilinoquinoline derivatives against the human liver cancer cell line, HepG2.

Compound ID	Structure	IC50 (μ M) against HepG2[1]
3a	N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine	Not specified as highly active
3b	N-(4-Chlorophenyl)-2-morpholinoquinolin-4-amine	Not specified as highly active
3c	4-((2-Morpholinoquinolin-4-yl)amino)benzonitrile	11.42
3d	N-(4-Methoxyphenyl)-2-morpholinoquinolin-4-amine	8.50
3e	4-((2-Morpholinoquinolin-4-yl)amino)phenol	12.76

Experimental Protocols

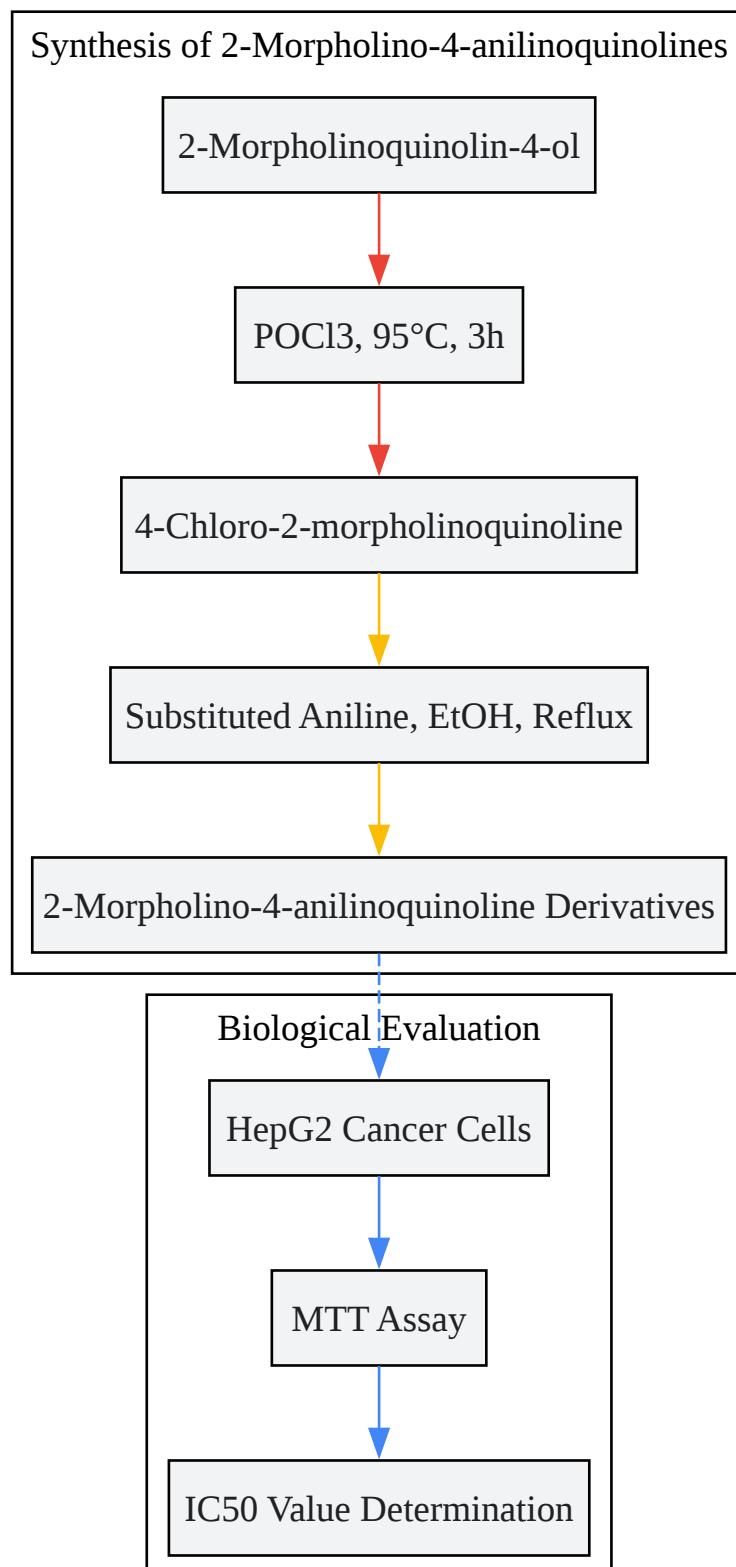
Protocol 1: Synthesis of 4-chloro-2-morpholinoquinoline (2)[1]

- To a solution of 2-morpholinoquinolin-4-ol (1.0 eq) in phosphorus oxychloride (excess, acting as both reagent and solvent), the mixture is heated at 95 °C for 3 hours.
- After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
- The acidic solution is then neutralized by the dropwise addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
- The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-chloro-2-morpholinoquinoline.

Protocol 2: General Procedure for the Synthesis of 2-morpholino-4-anilinoquinoline Derivatives (3a-3e)[1]

- To a solution of 4-chloro-2-morpholinoquinoline (1.0 eq) in ethanol, the appropriate substituted aniline (2.0 eq) is added.
- The reaction mixture is refluxed overnight.
- The solvent is removed under reduced pressure.
- The resulting residue is washed with acetone and filtered to yield the desired 2-morpholino-4-anilinoquinoline derivative.

Experimental Workflow



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Synthetic and evaluation workflow for 2-morpholino-4-anilinoquinolines.

Application Note 2: Building Block for Kinase Inhibitors

2-Morpholinoacetaldehyde is a key intermediate for the synthesis of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The 2-morpholinoethyl moiety can be introduced into heterocyclic scaffolds, such as quinazolines and pyrimidines, which are known to interact with the ATP-binding site of kinases.

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. Several potent inhibitors of this pathway incorporate a morpholine group. While direct synthesis from **2-morpholinoacetaldehyde** is not always explicitly detailed in high-level literature, the 2-(morpholin-4-yl)ethylamino substituent is a common feature, and reductive amination with **2-morpholinoacetaldehyde** is a primary method for its installation.

The following table presents the inhibitory activities of representative morpholino-containing PI3K inhibitors.

Compound Class	Target(s)	Example Compound	IC50 (nM)
2,4-e-5-carbonitrile	Dimorpholinopyrimidin e-5-carbonitrile	PI3K α Compound 17p	31.8[2]
2,4-e-5-carbonitrile	Dimorpholinopyrimidin e-5-carbonitrile	PI3K δ Compound 17p	15.4[2]
Morpholinopyrimidine	PI3K α	ZSTK474	3.9 - 20.8[3]

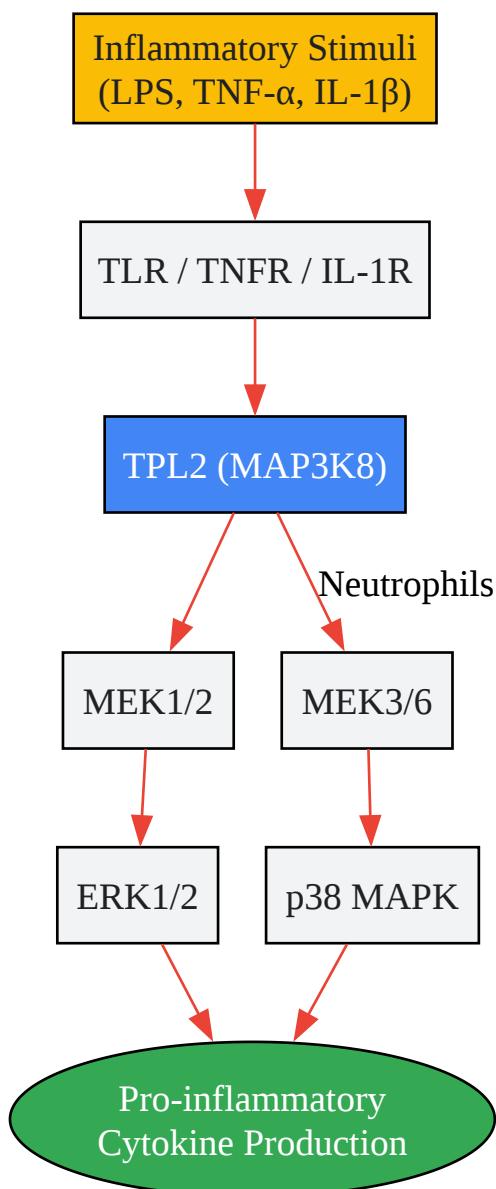
Tpl2 Kinase Inhibitors

Tumor progression locus 2 (Tpl2) is a serine/threonine kinase that plays a significant role in inflammatory signaling pathways. Inhibition of Tpl2 is a promising strategy for the treatment of

inflammatory conditions. The synthesis of Tpl2 inhibitors often involves the incorporation of a 2-morpholinoethylamino side chain.

Signaling Pathway Diagram

The following diagram illustrates the Tpl2 signaling pathway, which is a target for inhibitors derived from **2-morpholinoacetaldehyde**.



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TPL2 Signaling Pathway.

Experimental Protocols

Protocol 3: General Procedure for Reductive Amination with **2-Morpholinoacetaldehyde**

- To a solution of the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), **2-morpholinoacetaldehyde** (1.1 eq) is added.
- The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or LC-MS.
- A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise at 0 °C.
- The reaction is stirred at room temperature until completion (typically 2-12 hours).
- The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
- The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired N-(2-morpholinoethyl)-substituted amine.

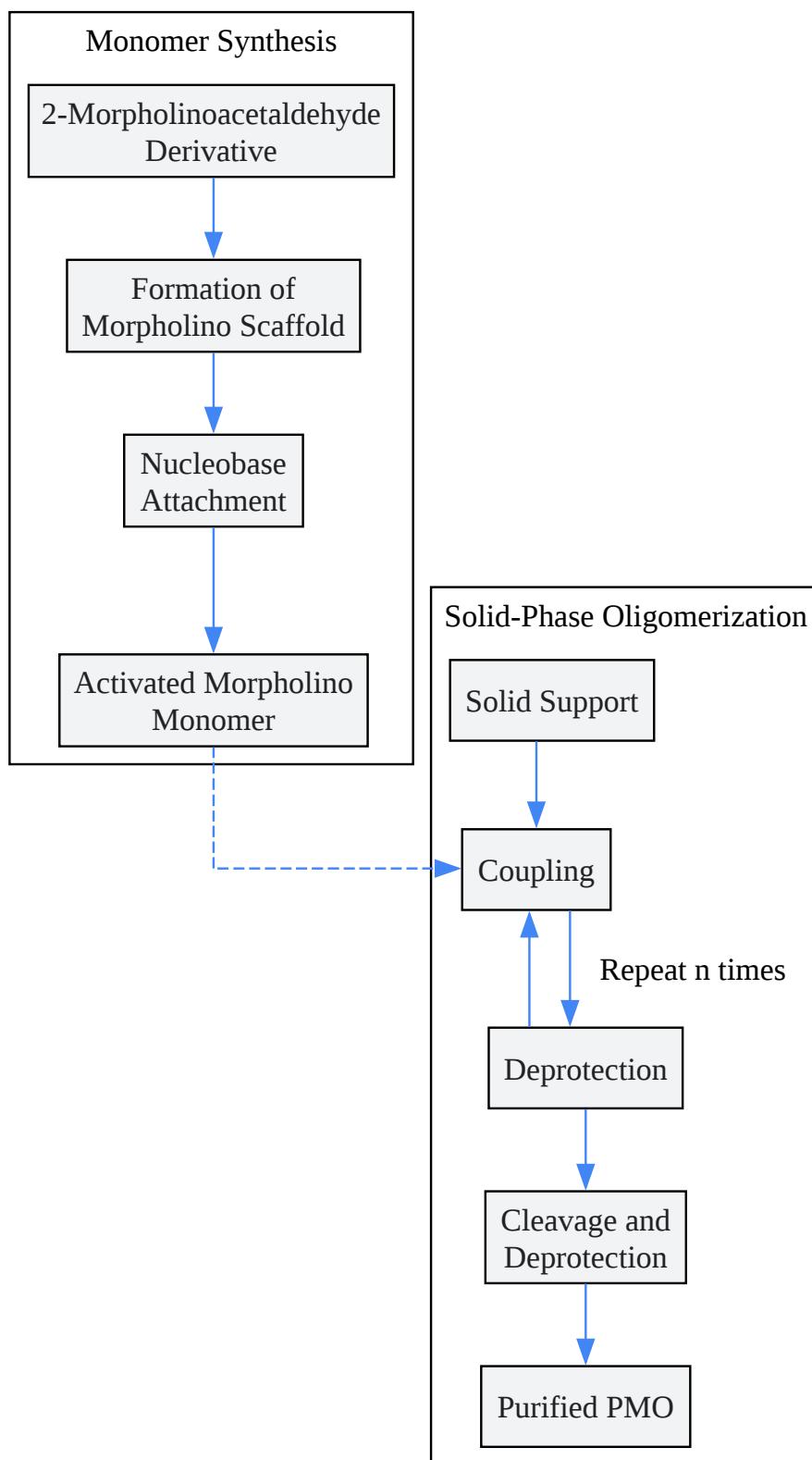
Application Note 3: Precursor for Morpholino-Modified Oligonucleotides

2-Morpholinoacetaldehyde serves as a precursor for the synthesis of the core morpholino scaffold in phosphorodiamidate morpholino oligomers (PMOs). PMOs are synthetic nucleic acid analogs that have shown great promise as therapeutic agents for gene silencing applications, with several FDA-approved drugs for diseases like Duchenne muscular dystrophy. The morpholino ring replaces the deoxyribose sugar of natural DNA, and a phosphorodiamidate linkage replaces the phosphodiester backbone. This modification confers resistance to nucleases and enhances cellular uptake.

Synthesis of Morpholino Monomers

The synthesis of morpholino monomers is a multi-step process that can begin with precursors derived from **2-morpholinoacetaldehyde**. The aldehyde functionality can be used to construct the key hydroxymethyl-morpholine intermediate, which is then elaborated to introduce the nucleobase and the phosphorodiamidate linkage for oligomerization.

Experimental Workflow for PMO Synthesis



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General workflow for the synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs).

Disclaimer: The provided protocols are general procedures and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

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